molecular formula C6H12N2O4Pt B7790355 Cbdca

Cbdca

Numéro de catalogue B7790355
Poids moléculaire: 371.25 g/mol
Clé InChI: OLESAACUTLOWQZ-UHFFFAOYSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“Cbdca”, also known as Carboplatin, is a chemotherapy medication used to treat various forms of cancer, including ovarian cancer, lung cancer, head and neck cancer, brain cancer, and neuroblastoma . It is administered by injection into a vein .


Synthesis Analysis

A novel compound, 1,1-cyclobutanedicarboxylato-8-hydroxyquinolinatopalladate(II), has been synthesized using 8-hydroxyquinoline and cbdca (1,1-cyclobutanedicarboxylate). The structure of the complex was characterized by elemental analysis, molar conductance, FT-IR, UV–Vis, 13C NMR, 1H NMR spectroscopy .


Molecular Structure Analysis

Carboplatin differs from cisplatin in that it has a bidentate dicarboxylate (the ligand is cyclobutane dicarboxylate, CBDCA) in place of the two chloride ligands . Both drugs are alkylating agents .


Physical And Chemical Properties Analysis

Carboplatin is a small molecule with a molar mass of 371.256 g·mol −1 . It is soluble in water and is administered intravenously .

Applications De Recherche Scientifique

Treatment of Non-Small Cell Lung Cancer (NSCLC)

Carboplatin has been used in adjuvant chemotherapy for patients with non-small cell lung cancer (NSCLC). In a study, it was found that CBDCA, in combination with gemcitabine (GEM), was effective and well-tolerated as adjuvant chemotherapy . The treatment showed a manageable toxicity profile and was beneficial when the disease was localized .

Therapy for Triple-Negative Breast Cancer (TNBC)

Carboplatin has shown promising results in the treatment of triple-negative breast cancer (TNBC). A study demonstrated that therapy with CBDCA and anti-PD-1 antibodies before surgery showed a remarkably improved, sustainable protection against a secondary tumor after surgery . This was achieved in a CD8+ T-cell-dependent manner, which required CCL4 expressed in the tumor and subsequently CD103+ dendritic cells recruited to the tumor microenvironment .

Treatment of Advanced or Recurrent Endometrial Cancer (EC)

Carboplatin is being investigated for its potential in the treatment of advanced or recurrent endometrial cancer (EC). Current trials are exploring the addition of immune checkpoint inhibitors to PTX + CBDCA in primary advanced or recurrent EC .

Mécanisme D'action

Target of Action

Carboplatin, also known as CBDCA, is an organoplatinum antineoplastic alkylating agent . It is primarily used in the treatment of advanced ovarian carcinoma , but it has also shown efficacy against other forms of cancer such as lung cancer, head and neck cancer, brain cancer, and neuroblastoma .

Mode of Action

Carboplatin acts by forming covalent bonds with the DNA in cancer cells, causing the DNA to cross-link, which inhibits DNA replication and transcription, leading to cell death . The compound’s interaction with its targets results in changes at the molecular level, disrupting the normal function of the cancer cells .

Biochemical Pathways

Carboplatin affects several biochemical pathways. It is an alkylating agent, meaning it can add an alkyl group to the guanine base of DNA, which can disrupt the DNA’s structure and prevent it from being correctly replicated . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

The pharmacokinetics of carboplatin involve its absorption, distribution, metabolism, and excretion (ADME). After administration, carboplatin is absorbed and distributed throughout the body . The compound’s bioavailability is complete, and its elimination half-life is between 1.1-2 hours . Carboplatin is primarily excreted through the kidneys .

Result of Action

The molecular and cellular effects of carboplatin’s action include the induction of cell death in cancer cells. By interfering with DNA replication and transcription, carboplatin can cause cancer cells to die, thereby inhibiting the growth of the tumor . Additionally, carboplatin has been shown to have anti-inflammatory effects, which can contribute to its overall therapeutic effect .

Action Environment

Various environmental factors can influence the action, efficacy, and stability of carboplatin. For example, the patient’s renal function and the duration and conditions of hemodialysis can affect the actual area under the concentration–time curve (AUC) of carboplatin, which is correlated with hematologic toxicities . Therefore, these factors should be carefully monitored during treatment with carboplatin .

Orientations Futures

While Carboplatin is a commonly used chemotherapy drug, resistance to the drug is a significant obstacle to a better prognosis . Future research is needed to understand the molecular mechanisms underlying this drug-resistance phenomenon .

Propriétés

IUPAC Name

azane;cyclobutane-1,1-dicarboxylate;platinum(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4.2H3N.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;/h1-3H2,(H,7,8)(H,9,10);2*1H3;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLESAACUTLOWQZ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)[O-])C(=O)[O-].N.N.[Pt+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4Pt
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name Carboplatin
Source Wikipedia
URL https://en.wikipedia.org/wiki/Carboplatin
Description Chemical information link to Wikipedia.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Carboplatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015093
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Sol in water, Water > 15 (mg/mL), pH 4 Acetate Buffer 5 - 10 (mg/mL), pH 9 Carbonate Buffer 5 - 10 (mg/mL), 10% Ethanol/H2O 5 - 10 (mg/mL), 95% Ethanol/H < 1 (mg/mL), 0.1NHC1 5 -10 (mg/mL), 0.1NNaOH 5 -10 (mg/mL), Methanol < 1 (mg/mL), Chloroform < 5 (mg/mL), Dimethylsulfoxide 5 (mg/mL), Acetic Acid < 1 (mg/mL), Trifluoroacetic Acid < 1 (mg/mL)
Details Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 298
Record name CARBOPLATIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6957
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 298
Record name CARBOPLATIN
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/241240%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

Product Name

Carboplatin

Color/Form

White crystals

CAS RN

41575-94-4
Record name Carboplatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41575-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diammine[cyclobutane-1,1-dicarboxylato(2-)-O,O']platinum
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.388
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARBOPLATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BG3F62OND5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CARBOPLATIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6957
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Carboplatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015093
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cbdca
Reactant of Route 2
Cbdca
Reactant of Route 3
Cbdca

Q & A

Q1: How does CBDCA exert its antitumor activity?

A1: Similar to cisplatin, CBDCA acts as a DNA-damaging agent. [] Upon entering the cell, CBDCA undergoes hydrolysis, losing its cyclobutanedicarboxylate ligand. This allows the platinum atom to bind to DNA, forming primarily intrastrand crosslinks, with some interstrand crosslinks also occurring. [] These DNA adducts disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).

Q2: What makes CBDCA different from cisplatin in terms of its interaction with DNA?

A2: While both CBDCA and cisplatin form DNA adducts, CBDCA forms these adducts at a slower rate due to its more stable dicarboxylate ligand. [] This slower rate of adduct formation contributes to CBDCA's milder toxicity profile compared to cisplatin. []

Q3: What is the molecular formula and weight of CBDCA?

A3: The molecular formula of CBDCA is C6H12N2O4Pt, and its molecular weight is 371.25 g/mol.

Q4: Is there information on CBDCA's stability under various conditions?

A4: While the provided research doesn't explicitly delve into the material compatibility of CBDCA, it does highlight its stability in various formulations. Liposomal encapsulation of CBDCA has been investigated as a strategy to enhance its delivery and potentially improve its therapeutic index. [, ]

Q5: Does CBDCA have any catalytic properties?

A5: CBDCA is not typically recognized for catalytic properties. Its primary mode of action revolves around its interaction with DNA, disrupting cellular processes rather than catalyzing chemical reactions.

Q6: How do structural modifications of CBDCA affect its activity?

A7: Research suggests that the leaving group of platinum complexes plays a crucial role in their antitumor activity. [] CBDCA's cyclobutanedicarboxylate leaving group contributes to its different pharmacological profile compared to cisplatin. [] Further modifications to this group could potentially lead to analogues with altered potency, toxicity, or even resistance profiles.

Q7: What are some strategies to improve the delivery and stability of CBDCA?

A8: Liposomal formulations of CBDCA have shown promise in preclinical studies, demonstrating improved drug delivery to tumor sites and reduced systemic toxicity compared to free CBDCA. [, ] This approach highlights the potential for formulation strategies to enhance the therapeutic efficacy of CBDCA.

Q8: Does the research discuss SHE regulations related to CBDCA?

A8: The provided research focuses on the pharmacological and clinical aspects of CBDCA, without delving into specific SHE regulations.

Q9: How is CBDCA administered, and what is its elimination pathway?

A10: CBDCA is typically administered intravenously. [] Unlike cisplatin, which is primarily eliminated by the kidneys, CBDCA exhibits both renal and non-renal elimination. [, ] This difference in elimination contributes to CBDCA's milder renal toxicity profile. [, ]

Q10: Does the timing of hemodialysis influence CBDCA levels in patients with renal impairment?

A12: Studies indicate that the timing of hemodialysis significantly impacts CBDCA levels in patients with renal impairment. [, ] Initiating hemodialysis shortly after CBDCA administration leads to more effective drug clearance, potentially minimizing side effects. [, ] Therapeutic drug monitoring (TDM) can guide optimal hemodialysis scheduling. []

Q11: What types of cancer cells are sensitive to CBDCA in vitro?

A13: In vitro studies have demonstrated the sensitivity of various cancer cell lines to CBDCA, including ovarian, lung, breast, and laryngeal cancer cells. [, , , , ] This suggests that CBDCA exerts its antitumor activity across a range of cancer types.

Q12: Has CBDCA shown efficacy in animal models of cancer?

A14: Preclinical studies using murine models have demonstrated the antitumor efficacy of CBDCA against various cancers, including bladder cancer and fibrosarcoma. [, , , ] These studies highlight the potential for combination therapies involving CBDCA with other agents or modalities like hyperthermia. [, ]

Q13: What has clinical research revealed about the efficacy of CBDCA in cancer treatment?

A15: Clinical trials have established the efficacy of CBDCA-based chemotherapy regimens for a wide range of cancers, including ovarian, lung, breast, and testicular cancer. [, , , , , , ] CBDCA-containing regimens have shown comparable efficacy to cisplatin-based regimens in some cancer types, with a potentially more favorable toxicity profile. [, , , ]

Q14: Has CBDCA been explored in combination with other agents in clinical trials?

A18: Numerous clinical trials have investigated CBDCA in combination with other chemotherapeutic agents, such as paclitaxel, pemetrexed, and 5-fluorouracil, for various cancer types. [, , , , ] These combination regimens aim to enhance antitumor efficacy and potentially overcome resistance mechanisms.

Q15: What are the known mechanisms of resistance to CBDCA?

A19: Resistance to CBDCA, often cross-resistant to cisplatin, can arise from mechanisms such as reduced drug accumulation, increased DNA repair, and dysregulation of apoptotic pathways. [, ] Understanding these resistance mechanisms is crucial for developing strategies to overcome treatment failure.

Q16: Is there evidence linking prior platinum exposure to an increased risk of hypersensitivity reactions?

A20: Clinical observations suggest that patients who have received multiple courses of platinum-based chemotherapy, including CBDCA, might be at an increased risk of developing hypersensitivity reactions upon subsequent exposures. [, ] This highlights the importance of careful patient monitoring and management of hypersensitivity reactions.

Q17: What are the main dose-limiting toxicities of CBDCA?

A21: Myelosuppression, primarily thrombocytopenia, is the dose-limiting toxicity of CBDCA. [, ] Careful monitoring of blood counts is essential during CBDCA therapy.

Q18: How does the toxicity profile of CBDCA compare to cisplatin?

A22: CBDCA generally exhibits a more favorable toxicity profile compared to cisplatin. [, ] While both drugs can cause myelosuppression, CBDCA is associated with less nephrotoxicity, neurotoxicity, and emetogenicity. [, ]

Q19: What strategies are being explored to improve the delivery of CBDCA to tumors?

A23: Researchers are exploring various strategies for targeted delivery of CBDCA. Encapsulating CBDCA in liposomes has shown promise in preclinical studies, enhancing drug delivery to tumor sites and potentially improving its therapeutic index. [, ]

Q20: Are there biomarkers to predict CBDCA response or toxicity?

A24: Research on biomarkers to predict CBDCA response and toxicity is ongoing. Some studies suggest that measuring platinum-DNA adduct levels in peripheral blood cells could potentially serve as a pharmacodynamic marker for CBDCA exposure. []

Q21: Can basophil activation be used to predict CBDCA hypersensitivity?

A25: Emerging research suggests that monitoring CD203c expression on basophils could potentially serve as a biomarker for predicting severe CBDCA-related hypersensitivity reactions. [] This finding highlights the potential for using in vitro tests to identify patients at risk.

Q22: What analytical techniques are used to measure CBDCA and its metabolites?

A26: Various analytical techniques have been employed to measure CBDCA and its metabolites, including flameless atomic absorption spectrophotometry, high-performance liquid chromatography (HPLC), and inductively coupled plasma mass spectrometry (ICP-MS). [, , ] These techniques enable researchers and clinicians to monitor drug levels and assess pharmacokinetic parameters.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.